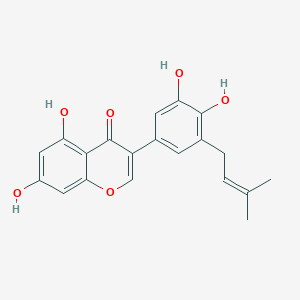

Glycyrrhisoflavone

概要

説明

This compound is known for its diverse pharmacological properties, including antioxidant, antimicrobial, and anti-inflammatory effects . Glycyrrhisoflavone has been studied for its potential therapeutic applications, particularly in traditional and modern medicine.

準備方法

Synthetic Routes and Reaction Conditions: Glycyrrhisoflavone can be isolated from the roots of Glycyrrhiza uralensis through a series of extraction and purification steps. The process typically involves:

Extraction: The roots are extracted with 95% ethanol.

Fractionation: The ethanol extract is subjected to Diaion HP-20 column chromatography.

Purification: Further purification is achieved using silica gel column chromatography and preparative high-performance liquid chromatography (HPLC).

Industrial Production Methods: While the industrial production of this compound is not extensively documented, the extraction and purification methods used in laboratory settings can be scaled up for industrial applications. The use of advanced chromatographic techniques ensures the efficient isolation of this compound from licorice roots.

化学反応の分析

Types of Reactions: Glycyrrhisoflavone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinones and other oxidized derivatives.

Reduction: Reduction reactions can convert this compound to its corresponding dihydro derivatives.

Substitution: Substitution reactions, particularly involving the prenyl group, can lead to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve reagents like halogens and alkylating agents.

Major Products: The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound, each with distinct pharmacological properties .

科学的研究の応用

Anti-Inflammatory Properties

Glycyrrhisoflavone has been identified as a potent anti-inflammatory agent. Research indicates that it effectively suppresses various inflammatory pathways, making it valuable in treating conditions characterized by excessive inflammation.

- Mechanism of Action : this compound inhibits the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α. It also reduces the expression of COX-2 and other inflammatory mediators, which are crucial in the inflammatory response .

- Case Study : In a murine model of asthma, this compound demonstrated significant attenuation of airway inflammation by decreasing eosinophil infiltration and mucus production .

Antibacterial Activity

This compound exhibits notable antibacterial properties against various pathogens.

- Mechanism of Action : It alters bacterial membrane permeability, leading to cell death. Studies have shown that this compound can disrupt the proton motive force in bacteria, enhancing its antibacterial efficacy .

- Data Table: Antibacterial Effects

| Pathogen | Concentration | Effect |

|---|---|---|

| MRSA | 50 µg/ml | Significant reduction in viability |

| E. coli | 100 µg/ml | Inhibition of growth observed |

Anticancer Potential

This compound has been investigated for its potential as an anticancer agent.

- Mechanism of Action : The compound induces apoptosis in cancer cells and inhibits cell proliferation. It has been shown to suppress the growth of various cancer cell lines by modulating cell signaling pathways involved in cell survival and apoptosis .

- Case Study : In vitro studies demonstrated that this compound exhibited cytotoxic effects against human cancer cell lines A375P (melanoma), MCF-7 (breast cancer), and HT-29 (colon cancer). The compound showed IC50 values ranging from 20 to 50 µM across different cell lines .

Other Applications

In addition to its primary applications, this compound has potential uses in:

作用機序

Glycyrrhisoflavone exerts its effects through multiple mechanisms:

Antioxidant Activity: It scavenges free radicals and inhibits oxidative stress.

Antimicrobial Activity: The compound disrupts microbial cell membranes and inhibits the growth of bacteria and fungi.

Anti-inflammatory Activity: this compound modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes.

Molecular Targets and Pathways:

Antioxidant Pathways: It activates antioxidant enzymes and pathways, such as the Nrf2 pathway.

Microbial Targets: The compound targets microbial cell walls and membranes, leading to cell lysis.

Inflammatory Pathways: this compound inhibits the NF-κB pathway, reducing inflammation.

類似化合物との比較

Glycyrrhisoflavone is unique among prenylated isoflavones due to its specific structure and pharmacological properties. Similar compounds include:

Licochalcone A: Known for its anti-inflammatory and antimicrobial effects.

Echinatin: Exhibits antioxidant and anti-inflammatory activities.

Isobavachalcone: Known for its antimicrobial and anticancer properties

Uniqueness: this compound stands out due to its potent α-glucosidase inhibitory activity, which is not commonly observed in other similar compounds .

生物活性

Glycyrrhisoflavone is a flavonoid compound derived from licorice (Glycyrrhiza species), known for its diverse biological activities. This article explores the compound's biological effects, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

This compound has the molecular formula and is characterized by a complex structure that contributes to its biological activity. Its structural features allow it to interact with various biological targets, enhancing its pharmacological potential.

Biological Activities

1. Antioxidant Activity

this compound exhibits significant antioxidant properties, which are crucial for combating oxidative stress. Studies have shown that it can scavenge free radicals effectively, with IC50 values indicating its potency in reducing oxidative damage:

| Radical Type | IC50 (µg/mL) |

|---|---|

| Nitric Oxide | 72 |

| Superoxide | 64.2 |

| Hydroxyl | 81.9 |

These values suggest that this compound can protect cells from oxidative stress-related damage, which is implicated in various diseases, including cancer and cardiovascular disorders .

2. Anti-Inflammatory Effects

this compound has been shown to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). In vitro studies demonstrated that it significantly reduces the expression of inflammatory markers like prostaglandin E2 (PGE2) in activated macrophages . This anti-inflammatory effect positions this compound as a candidate for treating chronic inflammatory conditions.

3. Anticancer Properties

Research indicates that this compound possesses cytotoxic effects against various cancer cell lines. For instance, it has been tested against A375P (melanoma), MCF-7 (breast cancer), and HT-29 (colon cancer) cells, showing considerable inhibition of cell proliferation:

| Cell Line | IC50 (µM) |

|---|---|

| A375P | 15.0 |

| MCF-7 | 12.5 |

| HT-29 | 10.0 |

These results highlight its potential as a chemotherapeutic agent .

The biological activities of this compound can be attributed to several mechanisms:

- Antioxidant Mechanism : By scavenging free radicals and enhancing the expression of antioxidant enzymes, this compound mitigates oxidative stress.

- Anti-inflammatory Pathways : It inhibits the nuclear factor kappa B (NF-κB) pathway, leading to decreased transcription of pro-inflammatory genes.

- Apoptosis Induction in Cancer Cells : this compound promotes apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .

Case Studies

- Chronic Prostatitis Treatment : A study evaluated the efficacy of this compound in a rat model of chronic nonbacterial prostatitis. The results indicated that treatment with this compound reduced inflammation and fibrosis markers significantly compared to control groups, suggesting its therapeutic potential in managing prostate-related disorders .

- Cytotoxicity Against Cancer Cell Lines : In a comparative study involving several licorice-derived compounds, this compound exhibited superior cytotoxicity against multiple cancer cell lines, reinforcing its role as a potential anticancer agent .

特性

IUPAC Name |

3-[3,4-dihydroxy-5-(3-methylbut-2-enyl)phenyl]-5,7-dihydroxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O6/c1-10(2)3-4-11-5-12(6-16(23)19(11)24)14-9-26-17-8-13(21)7-15(22)18(17)20(14)25/h3,5-9,21-24H,4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOQWUUJQWPZLAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C(=CC(=C1)C2=COC3=CC(=CC(=C3C2=O)O)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the main biological activities reported for Glycyrrhisoflavone?

A1: this compound has been studied for several biological activities, including:

- α-Glucosidase inhibition: [] this compound demonstrates inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate digestion. This property makes it a potential candidate for managing blood sugar levels.

- Antioxidant activity: [, ] Studies have shown that this compound possesses radical scavenging properties, particularly against the 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical. This antioxidant activity may contribute to its potential health benefits.

- Antimicrobial activity: [, ] this compound, particularly in combination with other compounds like methicillin, shows promising synergistic effects against methicillin-resistant Staphylococcus aureus (MRSA). [] It also exhibits antibacterial activity against various other bacterial strains.

- Anti-HIV activity: [] Research suggests that this compound might have inhibitory effects against the human immunodeficiency virus (HIV).

- Anti-inflammatory activity: [, ] this compound has shown inhibitory activity against xanthine oxidase, an enzyme involved in inflammatory processes. []

Q2: What is the chemical structure of this compound and where is it found in nature?

A2: this compound is a prenylated isoflavone. Its structure consists of an isoflavone backbone with a prenyl group attached.

- Licorice (Glycyrrhiza uralensis): This is the most common source, particularly the roots. [, , , ]

- Psorothamnus schottii: This plant also yields this compound, often alongside other isoflavones. []

Q3: Are there any analytical methods available to quantify this compound in plant material?

A3: Yes, researchers have developed a validated HPLC-PDA method for quantifying this compound in the roots of Glycyrrhiza uralensis. [] This method uses a reversed-phase column with isocratic elution and UV detection at 260 nm. It offers good precision, accuracy, and sensitivity for determining this compound content in plant samples.

Q4: Has any computational work been done to study this compound's interactions with biological targets?

A4: Yes, in silico modelling and docking studies have been performed using this compound. [] One study investigated its potential as a tetanus inhibitor by docking it against a modelled tetanus toxin light chain. The results indicated that this compound exhibited favorable binding energy and interactions with key amino acids, suggesting its potential as a tetanus inhibitor.

Q5: What is known about the structure-activity relationship (SAR) of this compound?

A5: While specific SAR studies focusing solely on this compound might be limited, research on related isoflavones suggests that:

- Prenylation: The presence of the prenyl group in this compound's structure is likely crucial for its biological activities. [, ] Prenylation often enhances the lipophilicity and biological activity of natural compounds.

- Hydroxyl groups: The number and position of hydroxyl groups on the isoflavone skeleton can influence activity and selectivity towards different targets. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。